molecular formula C24H19N3O3S2 B2659046 (Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865182-36-1

(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Katalognummer: B2659046
CAS-Nummer: 865182-36-1
Molekulargewicht: 461.55
InChI-Schlüssel: IPNCPBZADDGIPN-LCUIJRPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the benzo[d]thiazole class, characterized by a thiazole ring fused to a benzene moiety. Its structure includes a sulfamoyl group at the 6-position, a benzyl group at the 4-position, and a propargyl (prop-2-yn-1-yl) substituent at the 3-position.

Eigenschaften

IUPAC Name

4-benzyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S2/c1-2-14-27-21-13-12-20(32(25,29)30)16-22(21)31-24(27)26-23(28)19-10-8-18(9-11-19)15-17-6-4-3-5-7-17/h1,3-13,16H,14-15H2,(H2,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNCPBZADDGIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a thiazole ring and a sulfamoyl group, suggests various mechanisms of action that merit detailed investigation.

Chemical Structure

The chemical structure can be represented as follows:

C19H19N3O2S\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. The sulfamoyl group is known for its role in inhibiting carbonic anhydrase, which is implicated in various pathological conditions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, indicating that benzothiazole derivatives often exhibit significant activity against a range of pathogens. For instance, compounds similar to (Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/mL .

Anticancer Activity

Research has also highlighted the potential anticancer properties of benzothiazole derivatives. A study demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that (Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide may similarly inhibit tumor growth through apoptosis induction or cell cycle arrest mechanisms.

Case Studies

  • Antimicrobial Efficacy : A comparative study involving several thiazole derivatives revealed that those with sulfamoyl groups had enhanced antimicrobial activity against resistant strains of Escherichia coli and Staphylococcus aureus. The study emphasized the structural importance of the thiazole and sulfamoyl moieties in enhancing bioactivity .
  • Cytotoxicity Assays : In vitro assays conducted on various human cancer cell lines (e.g., MCF-7 for breast cancer) showed that compounds similar to (Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide resulted in significant reductions in cell viability, indicating potential for development as an anticancer agent.

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReference
AntimicrobialE. coli, S. aureus7.81 - 250 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM
A549 (Lung Cancer)IC50 = 20 µM

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds sharing core structural motifs, such as the benzo[d]thiazole or thiadiazole scaffolds, benzamide groups, or sulfonamide/sulfamoyl substituents. Key differences in substituents, physicochemical properties, and synthetic approaches are highlighted.

Structural Analogues from Literature
2.1.1 Core Scaffold and Substituent Variations
  • Target Compound : Features a benzo[d]thiazole core with 6-sulfamoyl, 4-benzyl, and 3-propargyl groups.
  • Compound 6 () : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide.
    • Replaces the benzo[d]thiazole with a thiadiazole ring.
    • Lacks sulfamoyl but includes an isoxazole substituent .
  • Compound 8a () : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide.
    • Contains a pyridine-acetyl substituent instead of sulfamoyl.
    • Higher molecular weight (414.49 g/mol) compared to the target compound .
  • Compound 4g (): N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide. Substitutes sulfamoyl with a dimethylamino-acryloyl group, enhancing electron-withdrawing effects .
2.1.2 Sulfamoyl-Containing Analogues
  • Compound: A benzo[d]thiazole derivative with 6-carbamoyl and 3-hydroxypropoxy groups. Shares the sulfamoyl-like carbamoyl group but lacks the propargyl and benzyl substituents.
Physicochemical Properties
Compound Core Scaffold Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound Benzo[d]thiazole 6-Sulfamoyl, 4-benzyl, 3-propargyl Not reported Not reported Not reported
Compound 6 () Thiadiazole Isoxazole, phenyl 160 70 IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M⁺)
Compound 8a () Thiadiazole Pyridine-acetyl 290 80 IR: 1679, 1605 cm⁻¹ (2C=O); MS: m/z 414 (M⁺)
Compound 4g () Thiadiazole Dimethylamino-acryloyl 200 82 IR: 1690, 1638 cm⁻¹ (2C=O); MS: m/z 392 (M⁺)

Key Observations :

  • Propargyl groups (in the target compound) may enhance reactivity for click chemistry modifications, unlike the dimethylamino or pyridine groups in analogues.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.